T-817 maleate; T-817MA;T817 maleate; T817MA;T 817 maleate; T 817MA

Description

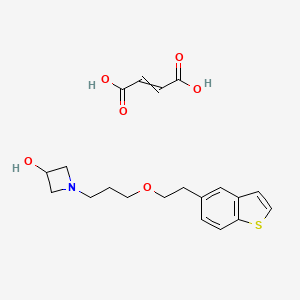

Chemical Structure and Mechanism T-817 maleate (systematic name: 1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol maleate), also known as edonerpic maleate, is a neuroprotective and neurotrophic agent developed for neurodegenerative disorders, particularly Alzheimer’s disease (AD) . Its molecular formula is C₂₀H₂₅NO₆S (molecular weight: 407.48 g/mol) . T-817MA acts as a σ1 receptor (sigma-1 receptor, σ1R) ligand with a binding affinity (Ki) of 16 nM, promoting neurite outgrowth and synaptic plasticity .

Properties

IUPAC Name |

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUCYBFCLXANSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Nomenclature

Edonerpic maleate is chemically identified as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate. This compound represents a novel class of neuroprotective agents with a unique structural profile that contributes to its specialized biological activities.

Structural Components

The molecular architecture of edonerpic maleate consists of several key structural components:

- Benzothiophene core structure

- Ethoxy linker

- Propyl chain

- Azetidinol functional group

- Maleate salt formation

General Synthesis Considerations

Manufacturing Environment

The synthesis of edonerpic maleate requires controlled laboratory conditions with appropriate safety measures due to the reactive nature of some intermediates. The compound was originally synthesized at Toyama Chemical Co. Ltd., Japan, which developed specialized protocols for its preparation.

Critical Quality Attributes

For pharmaceutical-grade edonerpic maleate, several quality parameters must be monitored throughout the synthesis process:

- Chemical purity (typically >98%)

- Stereochemical integrity

- Residual solvent levels

- Heavy metal content

- Microbiological purity

Preparation of Key Synthetic Intermediates

Azetidinol Ring Formation

The azetidinol component presents a synthetic challenge due to the strained four-membered ring. Common approaches to such structures may involve:

- Cyclization of appropriately functionalized precursors

- Ring-contraction methodologies

- Stereoselective reductions to establish the hydroxyl group

Key Synthetic Pathways

Coupling Methodologies

The connection of major fragments likely involves etherification reactions to establish the ethoxy propyl linkage between the benzothiophene and azetidinol moieties. Such reactions typically employ:

- Williamson ether synthesis conditions

- Mitsunobu reaction protocols

- Metal-catalyzed coupling methodologies

Salt Formation

The final step in the preparation involves salt formation with maleic acid to yield edonerpic maleate. This process typically involves:

- Dissolution of the free base in an appropriate solvent

- Addition of a stoichiometric amount of maleic acid

- Precipitation or crystallization of the salt form

- Filtration and purification steps

Purification and Analytical Methods

Chromatographic Purification

Purification techniques for edonerpic maleate would likely involve:

- Column chromatography on silica gel

- Recrystallization from appropriate solvent systems

- Potential use of preparative HPLC for final purification

Analytical Characterization

The structural confirmation and purity assessment would typically involve:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

- Mass spectrometry

- Elemental analysis

- X-ray crystallography for definitive structural determination

- High-Performance Liquid Chromatography (HPLC) for purity assessment

Scale-up Considerations and Manufacturing Challenges

Process Optimization

Key considerations for manufacturing optimization would include:

- Minimizing waste generation

- Increasing atom economy

- Reducing the number of synthetic steps

- Implementing continuous flow processes where applicable

Quality Control Parameters

Physical Properties Assessment

Quality control for manufactured edonerpic maleate would involve testing:

- Melting point range

- Solubility profile

- Particle size distribution

- Crystal form (polymorphism)

Chemical Purity Evaluation

Chemical purity assessment would likely include:

- Chromatographic purity determination

- Enantiomeric purity assessment

- Residual catalyst and reagent analysis

- Degradation product profiling

Chemical Reactions Analysis

T-817 maleate undergoes various chemical reactions, including:

Reduction: The compound can also participate in reduction reactions, although specific details on these reactions are less documented.

Substitution: T-817 maleate can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidative stress studies and various solvents for substitution reactions. The major products formed from these reactions are typically derivatives of T-817 maleate with modified functional groups .

Scientific Research Applications

Edonerpic maleate, also known as T-817MA, is a neurotrophic agent being explored for its potential therapeutic applications, particularly in neurodegenerative disorders . Research suggests it has neuroprotective effects against amyloid-β peptide toxicity and promotes neurite outgrowth . Studies cover its impact on Alzheimer's disease, Parkinson's disease, and other neurological conditions .

Scientific Research Applications

Alzheimer's Disease: T-817MA has shown promise as a candidate for Alzheimer's disease (AD) treatment . It protects against Aβ40-induced neurotoxic effects and memory deficits .

- T-817MA increased hippocampal neurogenesis and ameliorated spatial learning impairments in rats with Aβ infusions . Spatial learning correlated significantly with neurogenesis, suggesting that T-817MA's neurotrophic effects may be useful in treating AD patients .

- In vitro, T-817MA has neuroprotective effects against toxicity from amyloid-β peptide (Aβ) and promotes neurite outgrowth .

Parkinson's Disease: Research indicates that T-817MA may be useful for treating neurodegenerative disorders related to oxidative stress, such as Parkinson's disease .

- T-817MA protects against MPTP-induced neurotoxicity by blocking lipid peroxidation in the substantia nigra (SNc) . Pretreatment with T-817MA attenuated decreases in dopamine levels and tyrosine hydroxylase immunoreactivity caused by MPTP treatment .

Other Neurological Applications: T-817MA has demonstrated neuroprotective effects in various other neurological contexts .

- T-817MA prevented neuronal damage caused by H2O2 treatment and attenuated SNP-induced decrease in mitochondrial transmembrane potential .

- It is effective in ameliorating sensorimotor gating deficits caused by chronic PCP treatment, possibly via neuroprotective actions .

- T-817MA also protects against neuronal injury and brain damage following brain trauma, regulating mitochondrial dynamics and oxidative stress .

Supporting Data

Clinical Trials and Safety

Mechanism of Action

T-817 maleate exerts its effects through several mechanisms:

Neuroprotection: T-817 maleate prevents neurodegeneration induced by amyloid-beta protein, which is central to the pathogenesis of Alzheimer’s disease.

Neurite Outgrowth: The compound promotes neurite outgrowth, which is essential for maintaining synaptic plasticity and cognitive function.

Molecular Targets: T-817 maleate reportedly activates sigma receptors and may interact with collapsin response mediator protein 2 (CRMP2), although this interaction is still under investigation

Comparison with Similar Compounds

Critical Research Findings

- Aβ Models: In Wistar rats with chronic Aβ(1–40) infusion, T-817MA (1–10 mg/kg/day) restored place-learning performance and hippocampal neurogenesis to near-normal levels .

- Tauopathy Models :

Oral T-817MA (10 mg/kg) reduced synaptic vesicle clustering and h-tau42 phosphorylation in squid synapses, rescuing exocytosis deficits . - SAH Models : T-817MA (1–10 μM) reduced neuronal apoptosis by 40–60% in oxyhemoglobin-treated cortical neurons via Sirt1/Arc activation .

Biological Activity

T-817 maleate, also known as edonerpic maleate, is a novel neurotrophic agent with significant implications for treating neurodegenerative diseases, particularly Alzheimer’s disease. This compound has been extensively studied for its biological activity, particularly its neuroprotective effects against amyloid-beta (Aβ) toxicity, promotion of neurite outgrowth, and enhancement of synaptic plasticity.

T-817 maleate is characterized by the chemical structure:

This compound is believed to exert its effects primarily through the activation of sigma-1 receptors, which play a crucial role in neuroprotection and modulation of synaptic function. The compound has shown potential in enhancing synaptic AMPA receptor trafficking, which is vital for synaptic plasticity and memory formation .

Neuroprotection and Memory Improvement

T-817 maleate has demonstrated protective effects against Aβ-induced neurotoxicity in various animal models. Notably, it preserves hippocampal synapses and spatial memory in tau transgenic mice, suggesting its potential utility in Alzheimer's disease management . In clinical trials, T-817MA was shown to improve cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) in patients with mild to moderate Alzheimer's disease .

Key Findings:

- Neuroprotective Effects: T-817MA protects against Aβ40-induced neurotoxic effects and promotes neurite outgrowth .

- Cognitive Function Improvement: In clinical studies, it showed a trend towards improving cognitive function compared to placebo .

Case Studies

- Animal Models:

- Clinical Trials:

Safety Profile

The safety and tolerability of T-817 maleate have been assessed in multiple clinical trials. Common side effects included gastrointestinal disturbances such as diarrhea and nausea. Serious adverse events were rare but noted .

Summary of Clinical Trial Data

| Characteristic | Placebo | T-817 Maleate 224 mg | T-817 Maleate 448 mg |

|---|---|---|---|

| Participants (n) | 156 | 159 | 154 |

| Mean ADAS-cog Score Change | 7.91 | 7.45 | 7.08 |

| Completion Rate (%) | 72.1 | 61.6 | Not reported |

Q & A

Q. What is the proposed mechanism of action of T-817 maleate in Alzheimer’s disease models, and how is this evaluated experimentally?

T-817MA functions as a neurotrophic agent, inhibiting amyloid β-peptide aggregation and promoting neuronal survival. Methodologically, its efficacy is assessed using:

- In vitro assays : Aβ42 fibrillization kinetics monitored via Thioflavin T fluorescence, with IC50 calculations .

- In vivo models : Transgenic mice (e.g., APP/PS1) treated with T-817MA undergo behavioral tests (Morris water maze) and post-mortem Aβ plaque quantification via immunohistochemistry .

- Controls : Include vehicle-treated cohorts and comparator compounds (e.g., donepezil) to contextualize results.

Q. What are the standard purity and characterization criteria for T-817MA in preclinical studies?

- Purity : ≥95% by HPLC, with impurities documented via UV-Vis or mass spectrometry .

- Structural validation : NMR (¹H/¹³C) and FT-IR to confirm the maleate counterion and absence of stereoisomeric contaminants .

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products .

Q. How should researchers design dose-response studies for T-817MA to balance efficacy and toxicity?

- Dose range : Start with literature-based ranges (e.g., 1–30 mg/kg in rodents) and adjust using pilot studies.

- Endpoints : Measure cognitive improvement (e.g., novel object recognition) alongside toxicity markers (liver enzymes, body weight loss).

- Statistical power : Use power analysis (α=0.05, β=0.2) to determine cohort sizes; replicate experiments across 3+ independent trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in T-817MA’s efficacy across different Alzheimer’s disease (AD) models?

Contradictions may arise from model-specific Aβ isoforms or genetic backgrounds. Strategies include:

- Meta-analysis : Pool data from multiple studies (e.g., APP vs. Tau transgenic models) to identify confounding variables .

- Mechanistic studies : Compare T-817MA’s effects on Aβ42 vs. Aβ40 aggregation using surface plasmon resonance (SPR) or atomic force microscopy (AFM) .

- Cross-model validation : Test the compound in human-induced pluripotent stem cell (iPSC)-derived neurons with AD-associated mutations .

Q. What advanced techniques are recommended for optimizing T-817MA’s pharmacokinetic (PK) profile in chronic studies?

- PK/PD modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentrations with cognitive outcomes .

- Blood-brain barrier (BBB) penetration : Assess via in situ perfusion in rodents or P-gp efflux transporter assays .

- Sustained-release formulations : Test biodegradable polymers (e.g., PLGA) for controlled release, monitoring Cmax and AUC0–24h .

Q. How should researchers address batch-to-batch variability in T-817MA synthesis for reproducible results?

- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, pH) affecting yield and purity .

- Quality control (QC) protocols : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Inter-laboratory validation : Share synthesis protocols with independent labs and compare QC data using Bland-Altman plots .

Data Presentation and Reproducibility

Q. What statistical methods are most robust for analyzing T-817MA’s neuroprotective effects in small-sample studies?

- Non-parametric tests : Use Mann-Whitney U for non-normal distributions.

- Bayesian hierarchical models : Account for variability across experiments with weakly informative priors .

- Effect size reporting : Include Cohen’s d or Hedges’ g to contextualize significance beyond p-values .

Q. How can researchers enhance the reproducibility of T-817MA studies in accordance with FAIR data principles?

- Metadata standardization : Adopt templates from repositories like Zenodo to document experimental conditions (e.g., animal strain, dosing schedule) .

- Open protocols : Publish step-by-step methods on platforms like Protocols.io , including troubleshooting steps (e.g., solubility issues in aqueous buffers) .

- Data sharing : Upload raw datasets (e.g., ELISA absorbance values, MRI images) to public repositories with CC-BY licenses .

Tables

Table 1. Key Experimental Parameters for T-817MA Studies

Table 2. Common Pitfalls and Solutions in T-817MA Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.